

# Bavdegalutamide (ARV-110): An Androgen Receptor PROTAC Degradator

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## Compound of Interest

Compound Name: Antitumor agent-110

Cat. No.: B12378927

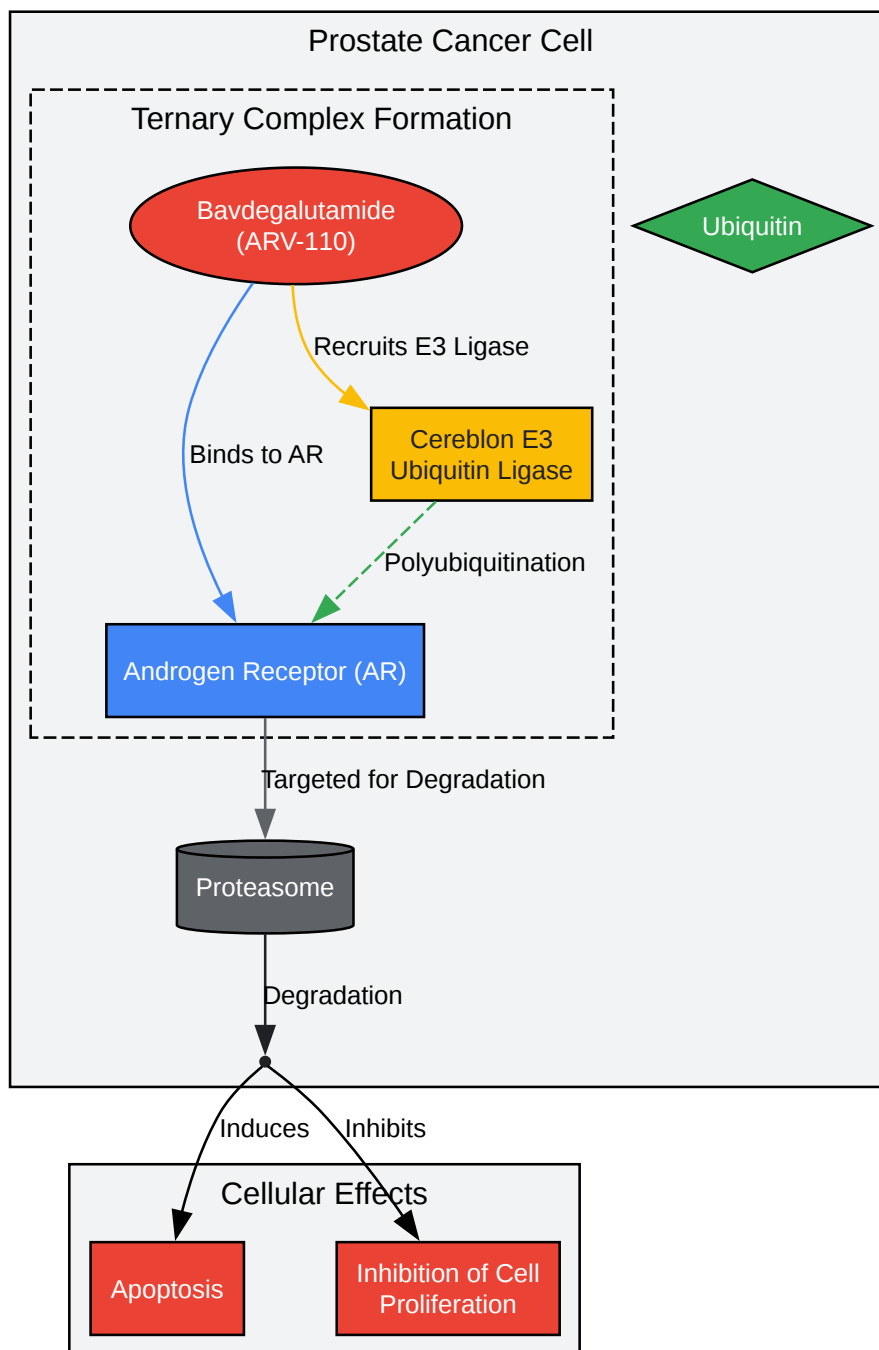
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Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader.<sup>[1][2]</sup> It is designed to selectively target the Androgen Receptor (AR) for ubiquitination and subsequent proteasomal degradation.<sup>[1][2]</sup> This mechanism of action is distinct from traditional AR inhibitors, offering a potential advantage in overcoming resistance.<sup>[1]</sup>

## Mechanism of Action

Bavdegalutamide functions by recruiting the cereblon-containing E3 ubiquitin ligase to the Androgen Receptor. This proximity induces the polyubiquitination of AR, marking it for degradation by the proteasome. This "catalytic" or iterative process allows a single molecule of Bavdegalutamide to induce the degradation of multiple AR proteins.

## Mechanism of Action of Bavdegalutamide (ARV-110)

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Bavdegalutamide's PROTAC mechanism of action.

## In Vivo Dosage and Administration

The following table summarizes the in vivo dosages of Bavdegalutamide used in preclinical studies.

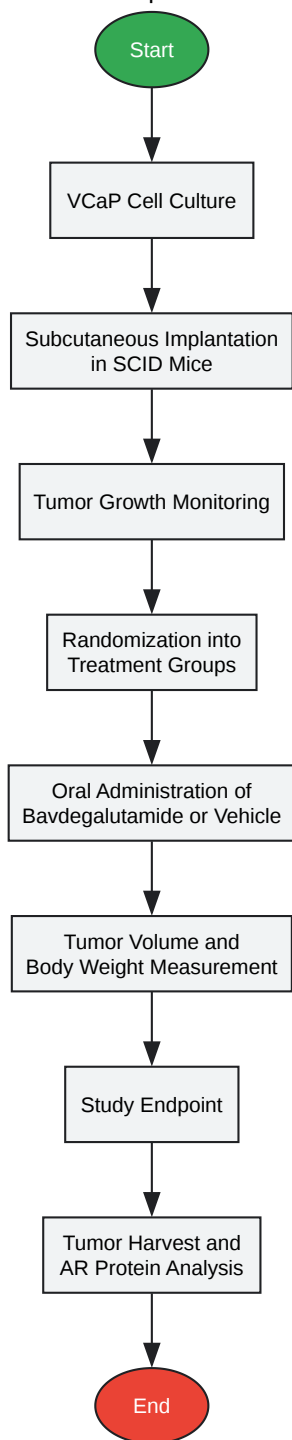
Animal Model	Tumor Model	Dosage	Administration Route	Dosing Schedule	Key Findings	Reference
CB17/SCID Mice	VCaP Xenograft (castrated)	3 mg/kg	Oral	Daily	Combination with abiraterone showed greater tumor growth inhibition.	
CB17/SCID Mice	VCaP Xenograft (intact)	3 mg/kg and 10 mg/kg	Oral	Daily	Showned substantial tumor growth inhibition (60% and 70% respectively).	
Rats	-	15 mg/kg and 45 mg/kg	Oral	-	Induced prostate involution in a dose-dependent manner.	

## Experimental Protocols

VCaP Xenograft Model in Mice:

- Cell Culture: VCaP cells are cultured in phenol red-free DMEM supplemented with 5% charcoal-stripped FBS.
- Animal Model: Male CB17/SCID mice are used. For castrated models, surgical castration is performed.
- Tumor Implantation: VCaP tumor cells are subcutaneously implanted in the dorsal flank of the mice.
- Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups. Bavdegalutamide is prepared in a vehicle of 5% DMSO and 95% (2% Tween 80/PEG 400) for oral administration.
- Monitoring: Tumor volume and body weight are measured regularly. At the end of the study, tumors can be harvested for analysis of AR protein levels.

## Xenograft Model Experimental Workflow



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A typical workflow for in vivo xenograft studies.

## ED-110: An Indolocarbazole Antitumor Agent

ED-110 is an indolocarbazole compound that acts as a potent topoisomerase I inhibitor. It has shown efficacy against a range of murine and human tumor models.

### Mechanism of Action

ED-110 inhibits topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, ED-110 leads to DNA damage and ultimately cell death in rapidly dividing cancer cells.

### In Vivo Dosage and Administration

The table below outlines the in vivo dosages for ED-110 from preclinical evaluations.

Animal Model	Tumor Model	Dosage	Administration Route	Dosing Schedule	Key Findings	Reference
Mice	P388 Leukemia	<2.5 mg/kg/day	Intraperitoneal (i.p.)	Daily for 10 days	Increased lifespan by over two-fold.	
Mice	L1210, L5178Y, or EL4 Murine Leukemia	Not specified	Intraperitoneal (i.p.)	-	Increased survival period by more than two-fold.	
Mice	Meth A Fibrosarcoma	Not specified	-	-	Effective against spontaneous metastasis.	
Mice	MKN-45 Human Stomach Cancer Xenograft	Not specified	-	-	Effective against tumor growth.	
Mice	Colon 26 and IMC Carcinoma (s.c. implanted)	Not specified	-	-	Effective against tumor growth.	

The maximum tolerated dose for P388 leukemia-bearing mice was >160 mg/kg/day for 10 days via i.p. administration.

## Experimental Protocols

Murine Leukemia Model:

- **Animal Model:** Appropriate mouse strains are used for the specific leukemia cell line (e.g., DBA/2 mice for P388).
- **Tumor Implantation:** Murine leukemia cells (e.g., P388, L1210) are implanted intraperitoneally.
- **Treatment:** Treatment with ED-110 or vehicle is initiated, typically one day after tumor implantation, and administered intraperitoneally for a specified number of days.
- **Monitoring:** The primary endpoint is the survival time of the mice. The increase in lifespan is calculated as a percentage.

## Antitumor agent-110 (compound 13)

Limited information is available for a compound referred to as "**Antitumor agent-110** (compound 13)". It is described as an anticancer imidazotetrazine that induces apoptosis and arrests the cell cycle at the G2/M phase. No in vivo dosage data for this specific compound was found in the provided search results. It is noted as a click chemistry reagent containing an alkyne group.

In summary, for researchers investigating "**Antitumor agent-110**," it is crucial to identify the specific compound of interest. Bavdegalutamide (ARV-110) has the most extensive publicly available preclinical data regarding in vivo dosage and protocols.

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## References

- 1. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TARgeting Chimera Androgen Receptor Degradar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TARgeting Chimera Androgen Receptor Degradar - PubMed [pubmed.ncbi.nlm.nih.gov]



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